4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-3-6-13(14)11-18/h3-4,6-7,12,15,19H,5,8-10H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAAHVMSUACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of functional groups. Common reagents used in these reactions include amines, nitriles, and carboxylic acids. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can inhibit specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), for example, is a target for cancer therapy due to its role in cell division and proliferation. Inhibitors of Plk1 have shown promise in preclinical studies, suggesting that compounds with similar structures may exhibit anticancer properties by modulating kinase activity .
Neuroprotective Effects
Some derivatives of this compound have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored in various studies. By inhibiting pro-inflammatory cytokines and pathways, it may serve as a treatment option for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Table 1: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of 4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorophenyl analogues () exhibit lower molecular weights and higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Position 2 Substituents: The 3-isopropoxypropylamino group introduces greater steric bulk and lipophilicity than cyclopropylamino () or unsubstituted amines, likely impacting pharmacokinetic properties like absorption and half-life .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~2.1) is higher than fluorophenyl (logP ~1.3) or chlorophenyl (logP ~2.0) analogues due to the isopropoxypropyl chain, favoring blood-brain barrier penetration .
- Thermal Stability : Hydrazinylidene derivatives () exhibit high melting points (e.g., 288°C for 13a), whereas the target compound’s flexible isopropoxypropyl chain may reduce crystallinity and melting point .
Biological Activity
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, which indicates the presence of both cyanophenyl and isopropoxypropyl groups attached to a butanoic acid backbone. The molecular formula is C_{19}H_{30}N_{2}O_{4}, with a molecular weight of approximately 358.46 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with receptors involved in signaling pathways, potentially affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that the compound has cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating its potential in neurodegenerative disease therapies.
Case Studies
-
Antitumor Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent .
- Anti-inflammatory Activity :
- Neuroprotection :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((2-cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step organic reactions. A plausible approach involves:
Friedel-Crafts acylation to introduce the ketone group (e.g., using maleic anhydride as in ).
Michael-type addition to append the (3-isopropoxypropyl)amino group (analogous to thioglycolic acid addition in ).
Amide coupling for the 2-cyanophenyl moiety, using carbodiimide-based reagents.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C for kinetic control), and stoichiometric ratios (1:1.2 for amine:acylating agent). Monitor purity via HPLC (≥95%) and characterize intermediates using NMR and FTIR .
Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Structural Analysis :
- X-ray crystallography (for definitive stereochemistry, as in ).
- NMR spectroscopy : and NMR to confirm functional groups (e.g., amide protons at δ 6.5–8.5 ppm, carbonyl carbons at ~170 ppm).
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) for quantification.
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., expected [M+H] at m/z 362.2) .
Q. How can researchers evaluate the biological activity of this compound, and what preliminary assays are recommended?
- Methodology :
- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) with IC determination using fluorogenic substrates.
- Cell viability assays (MTT or ATP-luciferase) to assess cytotoxicity in cancer or normal cell lines.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., fluorinated analogs in ) to identify activity trends .
Advanced Research Questions
Q. How can conflicting data on structure-activity relationships (SAR) be resolved, particularly regarding substituent effects on bioactivity?
- Case Study : If substituent X (e.g., -CN vs. -F) shows contradictory effects in different studies:
Meta-analysis : Compare assay conditions (e.g., pH, cell type) across studies.
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations due to electronic effects of substituents.
Controlled SAR experiments : Systematically vary substituents while holding other variables constant (see ’s substituent library approach) .
Q. What strategies are recommended for designing metal complexes using this compound, and how do coordination modes affect bioactivity?
- Synthesis : React the compound with transition metals (e.g., Cu(II), Zn(II)) in aqueous ethanol at neutral pH.
- Characterization :
- UV-Vis spectroscopy to detect d-d transitions (e.g., λ = 600–800 nm for Cu(II)).
- EPR to study paramagnetic complexes.
Q. How do the 2-cyanophenyl and 3-isopropoxypropyl groups influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Experimental Design :
- logP measurement : Shake-flask method with octanol/water partitioning.
- Solubility profiling : Use HPLC to quantify solubility in buffers (pH 1–7.4).
- Findings :
- The 3-isopropoxypropyl group increases hydrophilicity (lower logP by ~0.5 units vs. alkyl chains).
- The 2-cyanophenyl moiety enhances π-π stacking in crystalline form, reducing aqueous solubility ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
